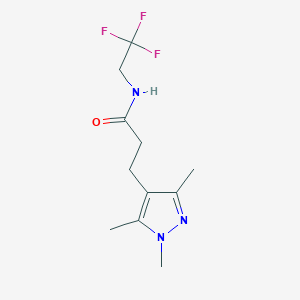![molecular formula C10H12F3N3O B6424658 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol CAS No. 2034457-56-0](/img/structure/B6424658.png)
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a pyrrolidine ring
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various targets .
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its target proteins by forming hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in various biochemical processes, including nucleic acid synthesis and signal transduction .
Pharmacokinetics
The pyrrolidine ring in its structure could potentially enhance its bioavailability due to its ability to efficiently explore the pharmacophore space .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including inhibitory effects on certain enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol typically involves the condensation of a pyrimidine derivative with a pyrrolidine derivative under specific conditions. Common reagents used in the synthesis include trifluoromethylated pyrimidine precursors and pyrrolidine derivatives. The reaction conditions often involve the use of catalysts such as sodium hydroxide or ethoxide to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions may result in the formation of new pyrimidine derivatives with different substituents.
Scientific Research Applications
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-2-ol: Similar structure but with a different position of the hydroxyl group.
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c1-6-14-8(10(11,12)13)4-9(15-6)16-3-2-7(17)5-16/h4,7,17H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDUTQOAOGJJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(2,6-difluorophenyl)methyl]acetamide](/img/structure/B6424589.png)
![N-[(3,4-dimethoxyphenyl)methyl]-4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidine-1-carboxamide](/img/structure/B6424590.png)
![4-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B6424597.png)
![N,N-dimethyl-4-[(thiophene-2-sulfonamido)methyl]piperidine-1-carboxamide](/img/structure/B6424607.png)
![4-({[(3-chlorophenyl)carbamoyl]amino}methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B6424613.png)
![5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}thiophene-2-sulfonamide](/img/structure/B6424631.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1-benzofuran-2-yl)propyl]ethanediamide](/img/structure/B6424638.png)
![3-[3-(1-benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea](/img/structure/B6424640.png)
![5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B6424666.png)
![1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile](/img/structure/B6424673.png)
![2-benzyl-5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6424677.png)
![N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B6424678.png)
![N-(3-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6424683.png)
